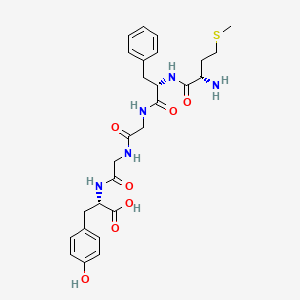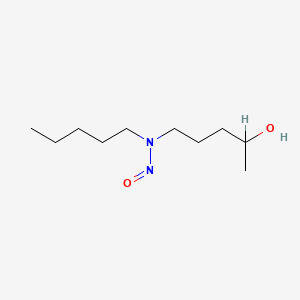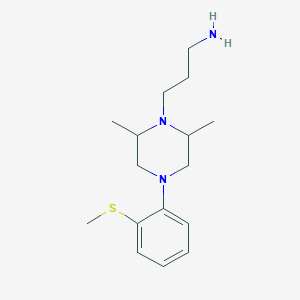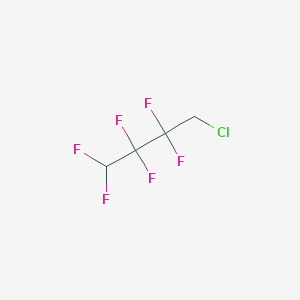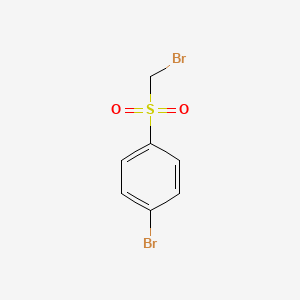
5,8,11-Octadecatriynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8,11-Octadecatriynoic acid: is a polyunsaturated fatty acid with the molecular formula C18H26O2 This compound is characterized by the presence of three triple bonds (alkyne groups) at the 5th, 8th, and 11th positions along its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8,11-Octadecatriynoic acid typically involves the use of alkyne coupling reactions. One common method is the Sonogashira coupling reaction , which involves the coupling of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions usually include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. large-scale synthesis can be achieved through optimized Sonogashira coupling reactions, ensuring high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5,8,11-Octadecatriynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bonds in the compound can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bonds can yield saturated fatty acids.
Substitution: The alkyne groups can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are used for selective hydrogenation.
Substitution: Nucleophiles such as organolithium or Grignard reagents can be employed in the presence of appropriate catalysts.
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Various substituted alkyne derivatives.
Scientific Research Applications
Chemistry: 5,8,11-Octadecatriynoic acid is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Its unique triple bond configuration allows for the creation of diverse chemical entities.
Biology: In biological research, this compound is studied for its potential role in modulating cellular processes. Its ability to interact with lipid membranes and proteins makes it a valuable tool in understanding cell signaling pathways.
Medicine: Research into the medicinal applications of this compound is ongoing. It has shown promise as an anti-inflammatory agent and is being investigated for its potential to inhibit certain enzymes involved in disease pathways.
Industry: In the industrial sector, this compound is used in the synthesis of specialty polymers and materials. Its unique chemical properties contribute to the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5,8,11-Octadecatriynoic acid involves its interaction with molecular targets such as enzymes and receptors. The triple bonds in the compound allow it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to changes in cellular behavior.
Comparison with Similar Compounds
5,8,11-Octadecatrienoic acid: Similar in structure but contains double bonds instead of triple bonds.
5,8,11,14-Eicosatetraynoic acid: Another polyunsaturated fatty acid with four triple bonds.
Linoleic acid: A common polyunsaturated fatty acid with two double bonds.
Uniqueness: 5,8,11-Octadecatriynoic acid is unique due to its triple bond configuration, which imparts distinct chemical reactivity and biological activity. Unlike its counterparts with double bonds, the triple bonds in this compound provide additional sites for chemical modification and interaction with biological targets.
Properties
CAS No. |
77368-53-7 |
|---|---|
Molecular Formula |
C18H24O2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
octadeca-5,8,11-triynoic acid |
InChI |
InChI=1S/C18H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-6,9,12,15-17H2,1H3,(H,19,20) |
InChI Key |
JZJQZDPGIZQSEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CCC#CCC#CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


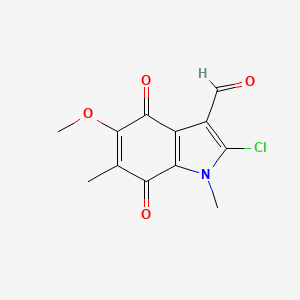
![[(Heptadecafluorooctyl)sulfanyl]acetic acid](/img/structure/B14451208.png)

![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-chlorobenzene)](/img/structure/B14451222.png)
![Phosphinic acid, [1-[(diphenylmethyl)amino]-5-hydroxypentyl]-](/img/structure/B14451225.png)


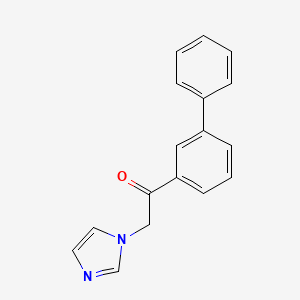
![[(2S,3R)-3-decyloxiran-2-yl]methanol](/img/structure/B14451259.png)
